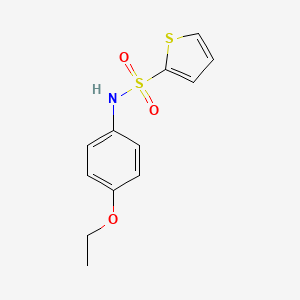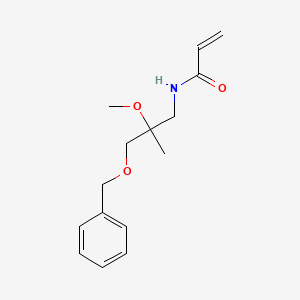
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide, also known as MMPPF, is a synthetic compound that has been synthesized and studied for its potential therapeutic applications. MMPPF belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have beneficial effects in the treatment of various diseases, including breast cancer and osteoporosis.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves its selective binding to estrogen receptors, which are present in various tissues throughout the body. By binding to these receptors, this compound can either activate or inhibit their activity, depending on the tissue and the specific receptor subtype.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its selective binding to estrogen receptors. In breast cancer, this compound can inhibit the growth of cancer cells by blocking the activity of estrogen receptors, which are known to promote cell growth and proliferation. In osteoporosis, this compound can increase bone density by activating estrogen receptors in bone tissue, which can stimulate the production of new bone cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide in lab experiments is its selective binding to estrogen receptors, which allows for the study of specific receptor subtypes and their effects on various tissues. However, one limitation of using this compound is its potential toxicity, as high doses of the compound have been shown to cause liver damage in animal studies.
Future Directions
There are several potential future directions for the study of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide and its therapeutic applications. One area of research is the development of more potent and selective SERMs, which could have greater efficacy and fewer side effects than currently available drugs. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, further studies are needed to better understand the mechanisms of action of this compound and its effects on various tissues and physiological systems.
Synthesis Methods
The synthesis of N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide involves the reaction of 2-methoxy-2-methyl-3-phenylpropanol with prop-2-enoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
N-(2-Methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide has been widely studied for its potential therapeutic applications, particularly in the treatment of breast cancer and osteoporosis. In breast cancer, this compound has been shown to selectively bind to estrogen receptors and inhibit the growth of cancer cells. In osteoporosis, this compound has been shown to increase bone density and reduce the risk of fractures.
properties
IUPAC Name |
N-(2-methoxy-2-methyl-3-phenylmethoxypropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-14(17)16-11-15(2,18-3)12-19-10-13-8-6-5-7-9-13/h4-9H,1,10-12H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLHLUMUYGFKLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)(COCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

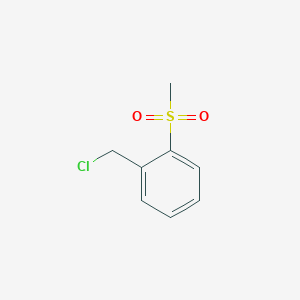
![4-Phenyl-2-(3-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2987941.png)


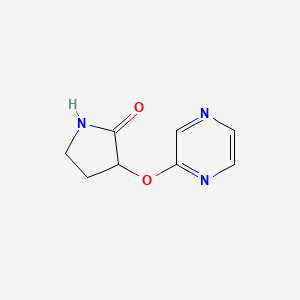
![2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2987946.png)
![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)

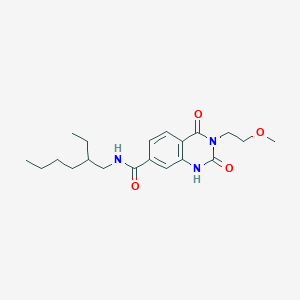
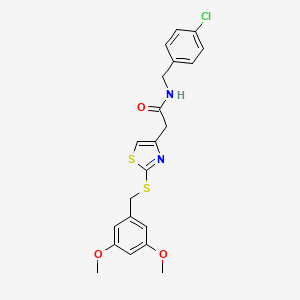
![6-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2987953.png)
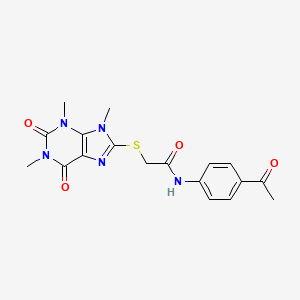
![1-Methylspiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/no-structure.png)
